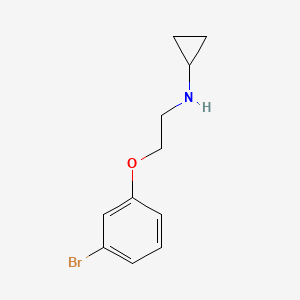
N-(2-(3-bromophenoxy)ethyl)cyclopropanamine
Overview
Description
“N-(2-(3-bromophenoxy)ethyl)cyclopropanamine” is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringC1CC1NCCOC2=CC(=CC=C2)Br . This indicates that the compound contains a cyclopropane ring attached to an amine group, which is further connected to a bromophenoxy group. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 256.14 .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized bromophenol derivatives with cyclopropanamine components and evaluated their biological activities. For instance, Boztaş et al. (2019) explored the ring opening of cyclopropane in the synthesis of bromophenol derivatives, finding that these compounds were effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors have applications in treating diseases like Alzheimer's disease, Parkinson's disease, and ataxia (Boztaş et al., 2019).
Carbonic Anhydrase Inhibition
Further studies by Boztaş et al. (2015) on cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties revealed excellent inhibitory effects against human carbonic anhydrase isoenzymes, indicating potential for therapeutic applications in managing conditions associated with dysregulated carbonic anhydrase activity (Boztaş et al., 2015).
Kinetic Studies and Effects in Vivo
Research by Fuller (1968) on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a structurally similar compound, highlighted its role as a monoamine oxidase inhibitor, demonstrating the potential of cyclopropanamine derivatives in influencing neurotransmitter metabolism with implications for the treatment of neurological disorders (Fuller, 1968).
Patent Applications
Patent applications, such as one by Blass (2016), describe the use of cyclopropanamine compounds in inhibiting lysine-specific demethylase-1 (LSD1), suggesting applications in treating a range of conditions including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Safety and Hazards
The safety data sheet for “N-(2-(3-bromophenoxy)ethyl)cyclopropanamine” provides several precautionary statements. These include recommendations to obtain special instructions before use, avoid mixing with combustibles, protect from moisture, and handle under inert gas . It’s also advised to use personal protective equipment as required .
Properties
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-7-6-13-10-4-5-10/h1-3,8,10,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFAJWGGIVTIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


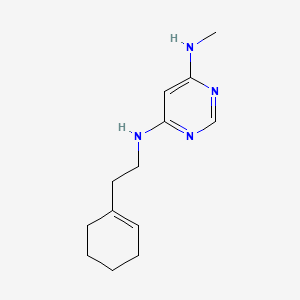
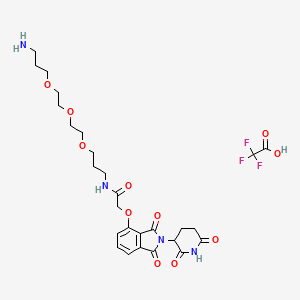
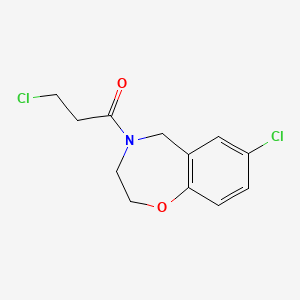
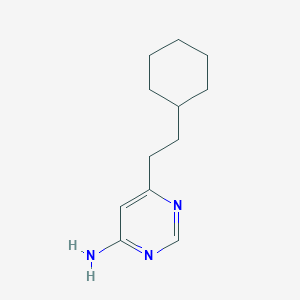
![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1490420.png)
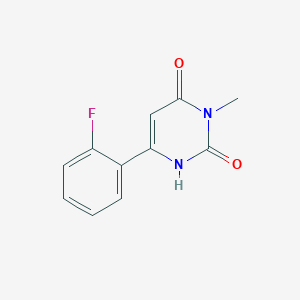
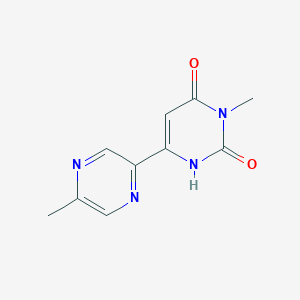
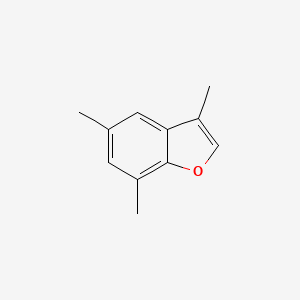
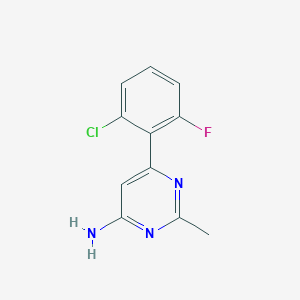
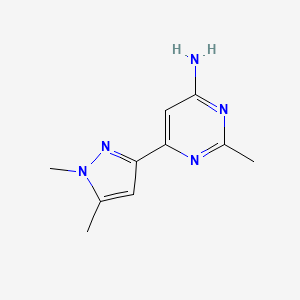
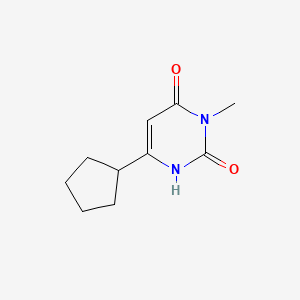
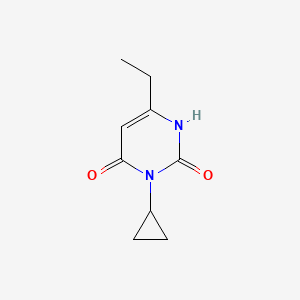

![2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1490437.png)
